molecular formula C6H9N3 B1316019 (5-Methylpyrimidin-2-yl)methanamine CAS No. 930272-60-9

(5-Methylpyrimidin-2-yl)methanamine

Cat. No.: B1316019
CAS No.: 930272-60-9
M. Wt: 123.16 g/mol
InChI Key: SGSZFTVNOSOSQE-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanamine: is an organic compound with the molecular formula C6H9N3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)methanamine typically involves the ammoniation of 3-ethoxy-2-methylacrolein with ammonia water to generate 3-amino-2-methylacrolein . This intermediate is then subjected to further reactions to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Methylpyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Methylpyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities. It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: (5-Methylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZFTVNOSOSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581627
Record name 1-(5-Methylpyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930272-60-9
Record name 5-Methyl-2-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930272-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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